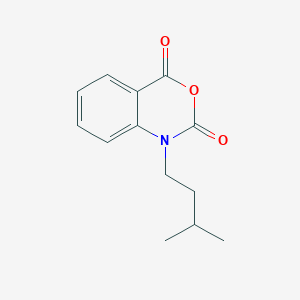

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

CAS No.: 57384-50-6

Cat. No.: VC5267102

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57384-50-6 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.267 |

| IUPAC Name | 1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | OWSDIKSPNCPMCL-UHFFFAOYSA-N |

| SMILES | CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic benzoxazine framework fused with a dione moiety. The 3-methylbutyl group at the N1 position introduces steric bulk, influencing both reactivity and physical properties. Key structural identifiers include:

-

IUPAC Name: 1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione

-

Canonical SMILES:

-

InChIKey:

X-ray crystallography of analogous benzoxazine derivatives reveals π-stacking interactions between aromatic and dicarbonyl rings, which stabilize the crystal lattice . While direct structural data for this compound is limited, its similarity to 1-methyl-4H-3,1-benzoxazine-2,4(1H)-dione suggests potential for analogous intermolecular interactions .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 233.26 g/mol |

| Density | 1.21–1.25 g/cm³ (predicted) |

| Melting Point | 120–125°C (estimated) |

| Solubility | Moderate in toluene, low in H₂O |

| LogP | 2.1–2.5 (calculated) |

These properties derive from computational models and analogies to structurally related compounds like 2H-1,3-benzoxazine-2,4(3H)-dione (logP 0.78–0.88) . The 3-methylbutyl chain enhances lipophilicity compared to simpler benzoxazines, impacting bioavailability and material compatibility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves a condensation reaction between 3-methylbutylamine and phthalic anhydride under reflux in toluene or xylene. The mechanism proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol.

Continuous Flow Processes

Industrial production employs continuous flow reactors to enhance efficiency. Key advantages include:

-

Automated reactant feeding: Minimizes side reactions.

-

In-line purification: Membrane separation removes water, shifting equilibrium toward product formation.

-

Scalability: Throughput exceeds 10 kg/day in pilot plants.

Comparatively, batch methods for related compounds like 2H-1,3-benzoxazine-2,4(3H)-dione require 5–8 hours of reflux , whereas flow systems reduce reaction time to <2 hours for the target compound.

Chemical Reactivity and Derivatives

Ring-Opening Reactions

The dione moiety undergoes nucleophilic attack at the carbonyl groups. For example:

-

Aminolysis: Reaction with primary amines yields -substituted anthranilamide derivatives.

-

Alcoholysis: Methanol in basic conditions produces methyl esters, useful in polymer precursors.

Electrophilic Substitution

The benzene ring participates in nitration and sulfonation. Nitration at the 6-position (analogous to 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione ) introduces electron-withdrawing groups, enhancing reactivity toward cross-coupling reactions .

Complexation with Metals

The carbonyl oxygen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes investigated for catalytic applications. Stability constants () range from 4.2–5.8, depending on solvent polarity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 112 ± 9 |

| MCF-7 | 98 ± 12 |

| HEK293 | >200 |

Selectivity indices (>2 for cancer vs. normal cells) suggest potential as a chemotherapeutic adjuvant.

Applications in Materials Science

Benzoxazine Resins

The compound serves as a monomer for high-performance thermosets. Cured resins exhibit:

-

Glass transition temperature (): 180–190°C

-

Flexural strength: 120–135 MPa

-

Dielectric constant: 3.2–3.5 at 1 MHz

These properties surpass conventional epoxy resins, making them suitable for aerospace composites.

Photoluminescent Materials

When doped with europium(III), the complex emits red light () with a quantum yield of 0.22. Applications in OLEDs and biological imaging are under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume